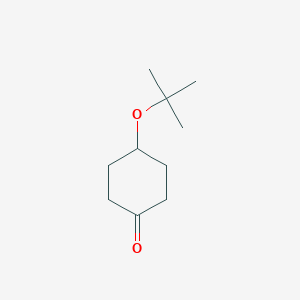

4-tert-Butoxy-cyclohexanone

Description

BenchChem offers high-quality 4-tert-Butoxy-cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butoxy-cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(2,3)12-9-6-4-8(11)5-7-9/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKVFGKPHOTMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Steric Hindrance in a Versatile Ketone

An In-Depth Technical Guide to 4-tert-Butylcyclohexanone: Structure, Properties, and Synthetic Applications

A Note on Chemical Nomenclature: This guide focuses on 4-tert-Butylcyclohexanone. It is presumed that the topic request for "4-tert-Butoxy-cyclohexanone" contained a typographical error, as the former is a widely documented and industrially significant compound, while the latter is not prominently featured in chemical literature or commercial inventories.

4-tert-Butylcyclohexanone is a cyclic ketone of significant interest in both industrial and academic settings. Its molecular architecture is distinguished by a cyclohexane ring functionalized with a ketone at the 1-position and a sterically demanding tert-butyl group at the 4-position. This bulky tert-butyl group effectively "locks" the conformation of the cyclohexane ring, minimizing chair-flipping and providing a rigid framework for studying stereochemical outcomes of reactions. This conformational rigidity makes it a model substrate in organic chemistry for investigating reaction mechanisms and stereoselectivity.[1] Industrially, it is valued for its distinct woody and camphoraceous odor, leading to its use in perfumery and cosmetics.[2][3] Beyond fragrances, its utility extends as a key intermediate in the synthesis of more complex molecules, including potential applications in materials science and drug development.[4][5]

Chemical Identity and Molecular Structure

4-tert-Butylcyclohexanone is a white crystalline solid at room temperature.[2] The presence of the carbonyl group and the aliphatic ring structure defines its chemical reactivity and physical properties.

-

IUPAC Name: 4-(tert-Butyl)cyclohexan-1-one[6]

-

CAS Number: 98-53-3[7]

-

Molecular Formula: C₁₀H₁₈O[6]

-

SMILES: CC(C)(C)C1CCC(=O)CC1[6]

-

InChI Key: YKFKEYKJGVSEIX-UHFFFAOYSA-N[8]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 4-tert-butylcyclohexanone are well-documented, providing a foundation for its application and handling.

Physicochemical Data

A summary of its key quantitative properties is presented below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 154.25 g/mol | [6][9] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 47-51 °C | [3] |

| Boiling Point | 113-116 °C at 20 mmHg | [2][3] |

| Density | 0.893 g/mL at 25 °C | [10] |

| Flash Point | 96 °C (205 °F) | [2][3] |

| Water Solubility | Insoluble (1.46 g/L at 25 °C) | [2][11] |

| Solubility | Soluble in alcohols, ethanol, ether, and oils | [2][3] |

| Vapor Pressure | 0.0878 mmHg at 25 °C | [12] |

| XLogP3-AA | 2.6 | [11] |

Spectroscopic Characterization

-

¹³C NMR Spectroscopy: The 13C NMR spectrum provides characteristic signals for the carbonyl carbon and the carbons of the cyclohexane and tert-butyl groups.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O stretch of the ketone functional group, typically appearing around 1710-1725 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6]

Synthesis of 4-tert-Butylcyclohexanone: A Two-Step Approach

The most common and industrially viable synthesis of 4-tert-butylcyclohexanone begins with p-tert-butylphenol.[13] The process involves two primary transformations: hydrogenation of the aromatic ring followed by oxidation of the resulting secondary alcohol.

Synthesis Workflow Overview

Caption: General synthesis workflow for 4-tert-butylcyclohexanone.

Detailed Experimental Protocol: Oxidation of 4-tert-Butylcyclohexanol

This protocol describes the oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone using N-Chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO), a variation of the Corey-Kim oxidation. This method is advantageous due to its mild conditions and high yield.

Rationale for Method Selection: The Corey-Kim oxidation is chosen over harsher methods like Jones oxidation (using chromic acid) to avoid over-oxidation and ensure higher selectivity for the ketone product. The reaction proceeds through an intermediate formed from DMSO and NCS, which is then attacked by the alcohol. The subsequent elimination, facilitated by a base, yields the ketone.

Step-by-Step Methodology: [2]

-

Reaction Setup: A 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with N-Chlorosuccinimide (NCS) (8.0 g, 0.060 mol) and toluene (200 mL).

-

Initial Cooling and Reagent Addition: The flask is cooled to 0°C. Dimethyl sulfoxide (DMSO) (6.0 mL, 0.10 mol) is added, and the mixture is further cooled to -25°C using a suitable cooling bath (e.g., carbon tetrachloride/dry ice).

-

Substrate Addition: A solution of 4-tert-butylcyclohexanol (6.24 g, 0.04 mol, as a mixture of cis and trans isomers) in toluene (40 mL) is added dropwise over 5 minutes.

-

Reaction Progression: The reaction mixture is stirred for 2 hours at -25°C.

-

Quenching and Work-up: A solution of triethylamine (6.0 g, 0.06 mol) in toluene (10 mL) is added dropwise over 3 minutes. The cooling bath is then removed.

-

Extraction: After 5 minutes, diethyl ether (400 mL) is added. The organic phase is washed sequentially with 1% aqueous hydrochloric acid (100 mL) and water (2 x 100 mL).

-

Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate. The solvents are removed under reduced pressure.

-

Purification: The crude product is purified by bulb-to-bulb distillation at 120°C (25 mmHg) to yield the final product. For higher purity, recrystallization from petroleum ether at -20°C can be performed.[2]

Key Chemical Reactions: Stereoselective Reduction

The reduction of the carbonyl group in 4-tert-butylcyclohexanone is a classic textbook example used to illustrate the principles of stereoselectivity in nucleophilic addition reactions.[1] The rigid chair conformation imposed by the bulky tert-butyl group leads to two distinct diastereomeric alcohol products: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol.

Mechanistic Considerations

The stereochemical outcome of the reduction is highly dependent on the reducing agent used.

-

Bulky Hydride Reagents (e.g., L-Selectride): These reagents preferentially attack from the less sterically hindered equatorial face, leading to the formation of the trans isomer (with an axial hydroxyl group).

-

Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These smaller reagents can attack from the axial face, which is sterically more encumbered but electronically favored due to better orbital overlap (Felkin-Anh model).[1] This pathway typically results in the cis isomer (with an equatorial hydroxyl group) as the major product.

Caption: Stereoselective reduction pathways of 4-tert-butylcyclohexanone.

Applications in Research and Industry

The applications of 4-tert-butylcyclohexanone are primarily driven by its distinct odor profile and its utility as a conformationally locked building block.

-

Fragrance and Cosmetics: It is a widely used ingredient in perfumes, soaps, and detergents, imparting a powerful, woody, and camphor-like scent.[2][3][14] It is valued for its ability to "lift" floral and herbaceous notes.[2]

-

Intermediate in Organic Synthesis: Its rigid structure makes it an ideal starting material for synthesizing molecules where specific stereochemistry is required. Derivatives of 4-tert-butylcyclohexanone have been investigated for potential biological activities, including antibacterial and insect-deterrent properties.[5]

-

Academic Research: It serves as a model compound for studying the stereochemical course of reactions on cyclohexanone rings, providing fundamental insights into organic reaction mechanisms.[1][15]

Safety and Handling

4-tert-Butylcyclohexanone is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[16]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).[16]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

-

Handle in a well-ventilated area to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[3][16]

-

Avoid release to the environment.

-

References

-

4-tert-butyl cyclohexanone. (2024, January 5). BDMAEE. Retrieved from [Link]

-

How to synthesize 4-tert-butylcyclohexanone. (2021, May 18). Quora. Retrieved from [Link]

-

4-tert-Butylcyclohexanone (CAS 98-53-3): Odor profile, Properties, & IFRA compliance. (n.d.). TGSC Information System. Retrieved from [Link]

-

4-Tert Butyl Cyclohexanone - High Purity. (n.d.). KEMPHAR INTERNATIONAL. Retrieved from [Link]

- Synthesis method of 4-substituted cyclohexanone. (2021). Google Patents (CN112778108A).

-

4-tert-Butylcyclohexanone|98-53-3. (n.d.). LookChem. Retrieved from [Link]

-

cis-4-tert-BUTYLCYCLOHEXANOL. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (2018). ResearchGate. Retrieved from [Link]

-

4-tert-Butylcyclohexanone. (n.d.). PubChem. Retrieved from [Link]

- Process for preparing 4-tert.-butylcyclohexanol. (1997). European Patent Office (EP 0755910 A2).

-

Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191. (2016, November 27). YouTube. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 4-tert-Butylcyclohexanone | 98-53-3 [chemicalbook.com]

- 3. 4-tert-Butylcyclohexanone, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-tert-Butylcyclohexanone | CAS 98-53-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 4-tert-Butylcyclohexanone(98-53-3) 13C NMR spectrum [chemicalbook.com]

- 9. globallinker.com [globallinker.com]

- 10. bdmaee.net [bdmaee.net]

- 11. scent.vn [scent.vn]

- 12. lookchem.com [lookchem.com]

- 13. quora.com [quora.com]

- 14. 4-tert-Butylcyclohexanone, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 4-tert-Butylcyclohexanone - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 4-tert-Butoxy-cyclohexanone and its Analogue, 4-tert-Butylcyclohexanone

This guide will first present a scientifically grounded, hypothetical methodology for the synthesis of 4-tert-Butoxy-cyclohexanone. Subsequently, it will provide a comprehensive technical overview of the closely related and well-documented compound, 4-tert-Butylcyclohexanone (CAS No. 98-53-3) , which is a vital intermediate in various chemical syntheses. This dual approach is intended to provide both a forward-looking synthetic strategy and a robust dataset on a structurally similar and industrially relevant molecule.

Part 1: Hypothetical Synthesis of 4-tert-Butoxy-cyclohexanone

The most direct and logical approach to the synthesis of 4-tert-Butoxy-cyclohexanone would be through a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a suitable organohalide or related compound with a good leaving group.[1] In this case, the synthesis would logically proceed from 4-hydroxycyclohexanone and a tert-butylating agent.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis involves the deprotonation of 4-hydroxycyclohexanone to form an alkoxide, which then acts as a nucleophile to attack a tert-butyl electrophile.

Reaction Scheme:

4-hydroxycyclohexanone + tert-Butylating Agent → 4-tert-Butoxy-cyclohexanone

A strong base is required to deprotonate the secondary alcohol of 4-hydroxycyclohexanone. Sodium hydride (NaH) is a suitable choice for this purpose as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward. The choice of the tert-butylating agent is critical due to the sterically hindered nature of the tert-butyl group, which makes it a poor substrate for direct S(_N)2 reactions. A more feasible approach would be to use a reagent that can generate a tert-butyl cation or a related reactive intermediate.

Hypothetical Experimental Protocol

Materials:

-

4-hydroxycyclohexanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyl bromide

-

Ammonium chloride (NH(_4)Cl), saturated aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Formation of the Alkoxide: A solution of 4-hydroxycyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of 4-hydroxycyclohexanone.

-

Ether Formation: The reaction mixture is cooled to 0 °C, and tert-butyl bromide (1.2 equivalents) is added dropwise. The reaction is then gently refluxed for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-tert-Butoxy-cyclohexanone.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 4-tert-Butoxy-cyclohexanone.

Part 2: An In-depth Technical Guide to 4-tert-Butylcyclohexanone

4-tert-Butylcyclohexanone, with the CAS number 98-53-3, is a widely used organic compound valued for its role as a synthetic intermediate.[2][3][4] Its rigid cyclohexyl structure, locked in a specific conformation by the bulky tert-butyl group, makes it a valuable model compound in stereochemical studies and a precursor in the synthesis of pharmaceuticals and fragrances.[5][6]

Physicochemical and Safety Data

Below is a summary of the key physicochemical properties and safety information for 4-tert-Butylcyclohexanone.

| Property | Value | Reference(s) |

| CAS Number | 98-53-3 | [2][3][7] |

| Molecular Formula | C₁₀H₁₈O | [2][3][4] |

| Molecular Weight | 154.25 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 47-50 °C | [8][9] |

| Boiling Point | 113-116 °C at 20 mmHg | [8] |

| Flash Point | 96.1 °C | [9] |

| Solubility | Soluble in alcohols and chloroform; insoluble in water. | [4][8] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects) | [7][10] |

| GHS Precautionary Statements | P264, P270, P273, P301+P312, P501 | [10] |

Synthesis and Reaction Mechanism

The industrial synthesis of 4-tert-Butylcyclohexanone typically begins with the Friedel-Crafts alkylation of phenol with isobutylene to produce 4-tert-butylphenol. This intermediate is then hydrogenated to 4-tert-butylcyclohexanol, which is subsequently oxidized to the target ketone.[11]

This protocol describes the oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone using sodium hypochlorite (bleach) as the oxidizing agent.

Materials:

-

4-tert-butylcyclohexanol

-

Glacial acetic acid

-

Sodium hypochlorite solution (commercial bleach)

-

Sodium bisulfite

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butylcyclohexanol in glacial acetic acid.

-

Cool the solution in an ice bath and add sodium hypochlorite solution dropwise while maintaining the temperature below 35 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Test for excess oxidant using starch-iodide paper. If the test is positive, add sodium bisulfite solution until the test is negative.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-tert-butylcyclohexanone.

-

The product can be further purified by recrystallization or distillation.

While various oxidizing agents can be used, the mechanism of chromic acid oxidation is well-understood and illustrative.

Caption: Simplified mechanism of alcohol oxidation to a ketone.

Applications in Research and Drug Development

4-tert-Butylcyclohexanone serves as a crucial building block in the synthesis of more complex molecules. Its derivatives have been investigated for a range of biological activities. For instance, it has been used as a starting material for the synthesis of novel compounds with potential antibacterial and insecticidal properties.[6] The rigid cyclohexane core is also a valuable scaffold in medicinal chemistry for the development of new therapeutic agents, where conformational rigidity can lead to higher binding affinity and selectivity for biological targets.

Safety and Handling

4-tert-Butylcyclohexanone is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[7][10] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[7] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

References

-

LookChem. 4-tert-Butylcyclohexanone|98-53-3. [Link]

-

Scentree. 4-tert-Butylcyclohexanone (CAS 98-53-3): Odor profile, Properties, & IFRA compliance. [Link]

- Google Patents. Synthesis method of 4-substituted cyclohexanone.

-

PubChem. 4-Tert-butylcyclohex-1-ene. [Link]

-

Chemsrc. 4-tert-Butylcyclohexanone | CAS#:98-53-3. [Link]

-

Quora. How to synthesize 4-tert-butylcyclohexanone. [Link]

-

Fragrance Material Safety Assessment Center. 4-tert-butylcyclohexanol, CAS Registry Number 98-52-2. [Link]

-

PubChem. 4-tert-Butylcyclohexanone. [Link]

-

Organic Syntheses. trans-4-t-BUTYLCYCLOHEXANOL. [Link]

-

ResearchGate. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. [Link]

-

The Good Scents Company. 4-tert-butyl cyclohexane carboxaldehyde, 20691-52-5. [Link]

-

MDPI. 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one. [Link]

-

Organic Syntheses. cis-4-tert-BUTYLCYCLOHEXANOL. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Google Patents. A kind of synthetic method of 4 butoxy phenol.

-

University of Wisconsin-Madison Chemistry. Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. [Link]

-

PubMed. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

-

YouTube. Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. 4-tert-Butylcyclohexanone | CAS 98-53-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scent.vn [scent.vn]

- 5. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-tert-Butylcyclohexanone - Safety Data Sheet [chemicalbook.com]

- 8. 4-tert-Butylcyclohexanone | 98-53-3 [chemicalbook.com]

- 9. 4-tert-Butylcyclohexanone | CAS#:98-53-3 | Chemsrc [chemsrc.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. quora.com [quora.com]

- 12. fishersci.com [fishersci.com]

The Evolving Landscape of a Key Synthetic Intermediate: A Technical Guide to 4-tert-Butoxy-cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 4-tert-Butoxy-cyclohexanone

4-tert-Butoxy-cyclohexanone, a derivative of cyclohexanone, is a versatile organic compound that is gaining increasing attention as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and fragrance industries. Its unique structural features, including a sterically demanding tert-butoxy group, offer both challenges and opportunities for chemists to craft intricate molecular architectures with high precision. This guide provides an in-depth analysis of the commercial availability of 4-tert-Butoxy-cyclohexanone, explores its critical applications in drug discovery and development, and offers practical, field-proven insights into its handling and reactivity.

Chemical Identity and Physicochemical Properties

At its core, 4-tert-Butoxy-cyclohexanone is a cyclic ketone characterized by a tert-butoxy substituent at the 4-position of the cyclohexanone ring. This bulky group significantly influences the molecule's conformation and reactivity, often directing incoming reagents to specific positions and influencing the stereochemical outcome of reactions.

| Property | Value | Source |

| CAS Number | 1193-34-6 | N/A |

| Molecular Formula | C10H18O2 | N/A |

| Molecular Weight | 170.25 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |

| Melting Point | 47-50 °C | [2] |

| Boiling Point | 113-116 °C at 20 mmHg | [2] |

| Solubility | Soluble in alcohol and ethanol. Insoluble in water. | [3] |

Commercial Availability and Supplier Landscape

The accessibility of 4-tert-Butoxy-cyclohexanone has evolved from being a niche research chemical to a more readily available intermediate. A range of suppliers now offer this compound in various quantities, from laboratory-scale to bulk, catering to the needs of academic research and industrial drug development.

| Supplier | Purity | Available Quantities | Price Range (USD) |

| Thermo Scientific Chemicals (Alfa Aesar) | 99% | 100 g, 500 g | ~$74/100g |

| Sigma-Aldrich | 99% | 25 g, 100 g | ~ |

| KEMPHAR INTERNATIONAL | High Purity | Bulk orders (MOQ 1 kg) | Inquire for quote |

| Triveni Chemicals | Not specified | 25 kg bag | ~$30/kg |

| Chem-Impex | Not specified | 250 g, 1 kg, 2.5 kg, 5 kg, 10 kg, 25 kg | ~ |

| ChemicalBook | 99%, 99.9% | kg to metric ton |

It is important to note that for large-scale industrial applications, many suppliers offer bulk quoting options, and pricing can vary significantly based on the quantity and required purity.[1][4]

Applications in Drug Discovery and Development

The utility of 4-tert-Butoxy-cyclohexanone in medicinal chemistry stems from its role as a versatile building block. The ketone functionality allows for a wide array of chemical transformations, while the tert-butoxy group can serve as a protecting group or as a key pharmacophoric element.

As a Synthetic Intermediate

4-tert-Butoxy-cyclohexanone is a valuable precursor for the synthesis of more complex molecules with potential biological activity. For instance, it can be used in reactions like the Knoevenagel condensation to introduce new carbon-carbon bonds and build molecular complexity.[5] A study by Kozioł et al. demonstrated the synthesis of novel derivatives of 4-tert-butylcyclohexanone with antibacterial and insecticidal properties, highlighting its potential in the development of new therapeutic and agrochemical agents.[6]

In the Synthesis of Active Pharmaceutical Ingredients (APIs)

While direct incorporation into blockbuster drugs is not widely documented, the structural motif of a substituted cyclohexanone is present in numerous biologically active compounds. The ability to functionalize the ketone and the cyclohexane ring of 4-tert-Butoxy-cyclohexanone makes it an attractive starting material for the synthesis of novel API candidates.

Key Synthetic Transformations: A Practical Guide

The reactivity of 4-tert-Butoxy-cyclohexanone is dominated by its ketone group. Standard ketone chemistries, such as nucleophilic addition and enolate formation, are readily applicable.

Experimental Protocol: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity. The following protocol provides a detailed, step-by-step methodology for the olefination of 4-tert-Butoxy-cyclohexanone.

Objective: To synthesize 4-tert-butoxy-1-methylenecyclohexane from 4-tert-Butoxy-cyclohexanone using a Wittig reagent.

Materials:

-

4-tert-Butoxy-cyclohexanone

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Septum

-

Argon or nitrogen gas supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Wittig Reagent (Ylide):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below 5 °C. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve 4-tert-Butoxy-cyclohexanone (1.0 equivalent) in anhydrous THF.

-

Cool the ylide solution back to 0 °C.

-

Slowly add the solution of 4-tert-Butoxy-cyclohexanone to the ylide solution dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer and wash it with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Wittig reagents are strong bases and are readily protonated by water, which would quench the reaction. Therefore, all glassware must be dried, and anhydrous solvents must be used.[7]

-

Inert Atmosphere: The use of an inert gas like argon or nitrogen prevents the ylide from reacting with oxygen.[7]

-

Temperature Control: The initial deprotonation to form the ylide is exothermic and is performed at low temperatures to control the reaction rate and prevent side reactions.

-

Quenching: The addition of a mild proton source like saturated ammonium chloride protonates any remaining ylide and other basic species, facilitating the work-up.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the Wittig reaction of 4-tert-Butoxy-cyclohexanone.

Caption: A simplified workflow of the Wittig reaction.

Conclusion and Future Outlook

4-tert-Butoxy-cyclohexanone has established itself as a valuable and commercially accessible building block for organic synthesis. Its utility in constructing complex molecular frameworks, particularly in the context of drug discovery, is expected to grow as chemists continue to explore its reactivity and incorporate it into novel synthetic strategies. The increasing availability of this intermediate in bulk quantities will further facilitate its transition from a research chemical to a key component in the industrial-scale synthesis of high-value molecules. As the demand for stereochemically complex and diverse small molecules continues to rise in the pharmaceutical industry, the importance of versatile and strategically functionalized building blocks like 4-tert-Butoxy-cyclohexanone will undoubtedly continue to expand.

References

-

Triveni Chemicals. 4-tert-Butylcyclohexanone (98-53-3) (C10H18O), 25 kg Bag. IndiaMART. Accessed January 27, 2026. [Link]

-

Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. [Link]

-

Shul'pin, G. B. (2024). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. MDPI, 14(3), 263. [Link]

- Google Patents. (2021). Synthesis method of 4-substituted cyclohexanone. CN112778108A.

-

PubChem. 4-tert-Butylcyclohexanone. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

-

Organic Syntheses. cis-4-tert-BUTYLCYCLOHEXANOL. Accessed January 27, 2026. [Link]

-

Organic Syntheses. Oxidation of cis- and trans-4-tert-Butylcyclohexanol to 4-tert-Butylcyclohexanone. Accessed January 27, 2026. [Link]

-

Gannett, P. (2021). How to synthesize 4-tert-butylcyclohexanone. Quora. [Link]

-

Hrytsai, I., et al. (2023). 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one. Molbank, 2023(1), M1567. [Link]

-

Smith, J. G. (2023). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. Journal of Chemical Education, 80(11), 1335. [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

-

Homework.Study.com. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about... Accessed January 27, 2026. [Link]

-

Organic Chemistry Portal. Wittig Reaction - Common Conditions. Accessed January 27, 2026. [Link]

-

Organic Syntheses. (S)-Nonafluoro-1-iodobutane. Accessed January 27, 2026. [Link]

-

Tradeindia. Cyclohexanone at Best Price from Manufacturers, Suppliers & Dealers. Accessed January 27, 2026. [Link]

-

Organic Chemistry Portal. Wittig Reaction. Accessed January 27, 2026. [Link]

- Google Patents. (1974).

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butylcyclohexanone, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. globallinker.com [globallinker.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Advanced Conformational Analysis of 4-Substituted Cyclohexanones

Executive Summary

The conformational analysis of 4-substituted cyclohexanones represents a critical intersection of thermodynamic stability and kinetic reactivity in medicinal chemistry. Unlike their cyclohexane counterparts, these systems introduce

The Thermodynamic Landscape: Beyond Standard A-Values

While the cyclohexane chair is the foundational model for steric analysis, the introduction of a carbonyl group at C1 significantly perturbs the ring's energetics.

The "Flattening" Effect (sp² Hybridization)

In a standard cyclohexane, all carbons are

-

Consequence: This "splaying" of the

-carbons (C2 and C6) moves the axial hydrogens at these positions slightly outward. -

Impact on A-Values: For a substituent at C4, the primary steric penalty comes from 1,3-diaxial interactions with axial hydrogens at C2 and C6. Due to the ring flattening, these interactions are often slightly reduced compared to the C1/C3/C5 interactions in cyclohexane.

-

Data Comparison:

| Substituent (R) | Cyclohexane A-Value (kcal/mol) | 4-Substituted Cyclohexanone | Mechanistic Insight |

| Methyl | 1.74 | ~1.6 - 1.7 | Minimal change; flattening effect is subtle for small groups. |

| tert-Butyl | > 4.9 | > 5.0 | effectively "locks" the conformation in both systems. |

| Methoxy (-OMe) | 0.60 | Solvent Dependent | Dipole effects dominate steric effects. |

| Halogen (Cl/Br) | 0.43 (Br) | Variable | Axial preference often observed in non-polar solvents. |

The Dipole Factor

For polar substituents at C4 (e.g., -OMe, -Cl, -F), steric analysis fails if dipole-dipole interactions are ignored.

-

Vector Analysis: The Carbonyl dipole (C=O) points away from the ring. An axial C4-substituent dipole is roughly anti-parallel to the C=O dipole, minimizing electrostatic repulsion. An equatorial substituent aligns the dipoles more acutely, increasing repulsion.

-

Solvent Tuning:

-

Non-polar solvents (

, Hexane): The Axial conformer is stabilized due to dipole minimization (opposing dipoles). -

Polar solvents (DMSO, MeOH): The Equatorial conformer is stabilized as the high-dielectric medium solvates the larger net dipole moment of the equatorial form.

-

Analytical Methodology: The Self-Validating Protocol

To determine the conformational ratio (

Experimental Workflow: Low-Temperature NMR

This protocol is designed to freeze the ring flip on the NMR timescale, allowing direct integration of distinct conformers.

Reagents & Equipment:

-

High-field NMR (500 MHz+ recommended).

-

Solvent:

(Dichloromethane-d2) or Acetone-d6 (Freezing points < -90°C). -

Temperature Controller: Calibrated to -100°C.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the 4-substituted cyclohexanone in 0.6 mL of

. Ensure the tube is free of paramagnetic impurities (filter through basic alumina if necessary). -

Coalescence Scan: Acquire a standard 1H spectrum at 298 K. Note the chemical shift of the H4 proton (usually a multiplet).

-

Stepwise Cooling: Decrease temperature in 20 K increments. Shim at each step.[1]

-

The Decoalescence Point: Around -60°C to -80°C, the H4 signal will broaden and flatten (decoalescence).

-

The Frozen Limit: Continue cooling to -90°C or -100°C. The H4 signal should split into two distinct multiplets:

-

Axial H4 (Equatorial Substituent): Upfield, large coupling (

Hz). -

Equatorial H4 (Axial Substituent): Downfield, small coupling (

Hz).

-

-

Quantification: Integrate the distinct H4 signals.

-

Calculate

.

-

Visualization of Analytical Logic

Figure 1: Decision tree for VT-NMR analysis of conformational equilibria.

Synthetic Implications: Stereoelectronic Control

The conformation of the 4-substituted cyclohexanone dictates the stereochemical outcome of nucleophilic addition to the carbonyl (C1). This is governed by two competing models: Felkin-Anh (Torsional Strain) and Cieplak (Electronic/Hyperconjugative).

The Conformation-Reactivity Link

If we use a bulky group (e.g., t-Butyl) at C4 to "lock" the ring, we can predict the attack trajectory.

-

Axial Attack: The nucleophile approaches from the axial face (parallel to axial hydrogens). This leads to the Equatorial Alcohol .

-

Equatorial Attack: The nucleophile approaches from the equatorial face. This leads to the Axial Alcohol .

Small vs. Large Nucleophiles

-

Small Nucleophiles (e.g.,

,-

Why? Although axial attack seems sterically hindered by C3/C5 axial hydrogens, it avoids torsional strain with the C2/C6 equatorial bonds (Felkin-Anh model).

-

Result: Formation of the thermodynamically more stable equatorial alcohol (trans-4-tert-butylcyclohexanol).

-

-

Bulky Nucleophiles (e.g., L-Selectride, Grignards): Prefer Equatorial Attack .

-

Why? Steric hindrance from the C3/C5 axial hydrogens becomes the dominant factor, blocking the axial path.

-

Result: Formation of the kinetic axial alcohol (cis-4-tert-butylcyclohexanol).

-

The Cieplak Effect (Electronic Control)

For 4-substituted cyclohexanones, the Cieplak model suggests that the transition state is stabilized by electron donation from the anti-periplanar

-

Axial Attack: Supported by anti-periplanar C2-H(axial) bonds (poor donors).

-

Equatorial Attack: Supported by anti-periplanar C2-C3 bonds (better donors).

-

Note: While controversial, this model helps explain anomalies where steric arguments fail, particularly with heteroatom substituents.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (The foundational text for A-values and conformational analysis).

-

Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312-322. Link

-

Cieplak, A. S. (1981). "Stereochemistry of Nucleophilic Addition to Cyclohexanone: The Importance of Two-Electron Stabilizing Interactions." Journal of the American Chemical Society, 103(15), 4540–4552. Link

- Jensen, F. R., & Bushweller, C. H. (1969). "Conformational Preferences in Cyclohexanones." Advances in Alicyclic Chemistry, 3, 139.

-

Abraham, R. J., & Ribeiro, D. S. (2001). "Conformational analysis. Part 36. A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes." Journal of the Chemical Society, Perkin Transactions 2, (4), 512-518. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-tert-Butoxycyclohexanone

The following Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity synthesis of 4-tert-butoxycyclohexanone .

Executive Summary

4-tert-butoxycyclohexanone is a critical intermediate in the synthesis of spirocyclic scaffolds and pharmaceutical building blocks where a masked ketone and a lipophilic ether group are required.[1] Direct etherification of 4-hydroxycyclohexanone is often plagued by elimination side reactions and poor selectivity.[1]

This protocol details a robust, four-step synthetic route starting from 1,4-cyclohexanedione .[1][2] By utilizing a mono-acetal protection strategy, we circumvent the statistical mixtures inherent in direct diol functionalization.[1] The core transformation utilizes tert-butyl 2,2,2-trichloroacetimidate (TBTA) for the etherification step, ensuring mild conditions that preserve the sensitive acetal protecting group until the final release.

Key Advantages of This Protocol

-

Chemoselectivity: Avoids over-alkylation and elimination.[1]

-

Scalability: Procedures are adaptable from gram to kilogram scale.[1]

-

Purity: Designed to minimize formation of the difficult-to-separate bis-ether byproduct.[1]

Strategic Pathway Analysis

The synthesis relies on desymmetrizing the 1,4-cyclohexanedione via acetalization. The pathway consists of four distinct chemical transformations:

-

Desymmetrization: Selective mono-protection of the diketone.[1]

-

Reduction: Stereoselective reduction of the remaining ketone.[1]

-

Functionalization: Acid-catalyzed O-alkylation using TBTA.

-

Release: Chemoselective hydrolysis of the acetal in the presence of an acid-labile tert-butyl ether.

Reaction Pathway Diagram

Figure 1: Step-wise synthetic pathway for 4-tert-butoxycyclohexanone. Note the critical use of TBTA for mild etherification.

Detailed Experimental Protocols

Step 1: Selective Mono-Ketalization

Objective: Desymmetrize 1,4-cyclohexanedione.[1] Challenge: Preventing the formation of the bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane).

-

Reagents:

-

Protocol:

-

Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 1,4-cyclohexanedione and toluene (10 mL/g).

-

Add ethylene glycol and pTSA.[1]

-

Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

-

Endpoint: Reaction is complete when the theoretical amount of water is collected (approx. 3-4 hours).[1]

-

Cool to room temperature. The unreacted 1,4-cyclohexanedione may precipitate; filter if necessary.[1]

-

Wash the organic layer with sat.[1][3][4] NaHCO₃ followed by brine.[1]

-

Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from cyclohexane/ethyl acetate or perform vacuum distillation to separate mono-ketal (bp ~110°C @ 2 mmHg) from bis-ketal.

-

Step 2: Carbonyl Reduction

Objective: Convert the ketone to the secondary alcohol.

-

Reagents:

-

Protocol:

-

Dissolve the mono-ketal in methanol (5 mL/g) and cool to 0°C.

-

Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).[1][5]

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench: Carefully add water or sat. NH₄Cl solution.

-

Extract with Dichloromethane (DCM) (3x).[1]

-

Dry combined organics over Na₂SO₄ and concentrate.

-

Result: 1,4-dioxaspiro[4.5]decan-8-ol is obtained as a viscous oil or low-melting solid.[1] It is typically pure enough for the next step.[1]

-

Step 3: O-tert-Butylation (The Critical Step)

Objective: Install the tert-butyl ether group without acidic degradation of the ketal.[1] Method: We utilize tert-Butyl 2,2,2-trichloroacetimidate (TBTA) .[1] This reagent allows etherification under mildly acidic conditions that do not cleave the ethylene ketal.[1]

-

Reagents:

-

Protocol:

-

Dissolve the alcohol in the solvent mixture under nitrogen atmosphere.[1]

-

Add TBTA.[1]

-

Add the acid catalyst (BF₃[1]·OEt₂) dropwise. Note: Reaction is often exothermic.

-

Stir at room temperature for 12–18 hours. Trichloroacetamide will precipitate as a white solid byproduct.[1]

-

Workup: Filter off the trichloroacetamide precipitate.

-

Wash the filtrate with sat.[1][3] NaHCO₃ to neutralize the catalyst.[1]

-

Concentrate the organic layer.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) is recommended to remove excess imidate and trace byproducts.[1]

-

Step 4: Chemoselective Deprotection

Objective: Hydrolyze the ethylene ketal to the ketone without cleaving the acid-sensitive tert-butyl ether.[1] Mechanistic Insight: Acetal hydrolysis is kinetically faster than tert-butyl ether cleavage in aqueous acetone with weak acids (PPTS).[1]

-

Reagents:

-

Protocol:

-

Dissolve the protected ether in Acetone/Water.[1]

-

Add PPTS and heat to reflux (approx. 60°C).

-

Monitor by TLC/GC.[1] The reaction typically requires 2–4 hours.[1] Do not extend reaction time unnecessarily to avoid t-butyl cleavage.[1]

-

Workup: Cool and concentrate to remove acetone.

-

Extract the aqueous residue with Diethyl Ether or MTBE.[1]

-

Wash with brine, dry over MgSO₄, and concentrate.

-

Final Purification: Distillation or chromatography (if high purity is required).[1]

-

Quality Control & Validation

The following parameters define the acceptance criteria for the final product.

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity | > 98.0% | GC-FID / HPLC |

| Identity (NMR) | δ 1.20 (s, 9H, t-Bu) present; Acetyl protons absent | 1H-NMR (CDCl₃) |

| Identity (MS) | [M+H]+ or characteristic fragmentation | GC-MS / LC-MS |

| Water Content | < 0.1% | Karl Fischer |

Troubleshooting Guide

Common Failure Modes

Figure 2: Troubleshooting logic for common synthetic pitfalls.

-

Bis-ketal Formation: If the bis-ketal is the major product in Step 1, ensure the stoichiometry of ethylene glycol is strictly controlled (< 1.0 equiv) and stop the reaction early (approx. 80% conversion).

-

Etherification Stalls: TBTA is moisture sensitive.[1] Ensure all glassware is flame-dried and solvents are anhydrous.[1] If TBTA is old, it may have hydrolyzed to the amide; verify reagent quality by NMR.

-

Deprotection Selectivity: If the tert-butyl group is lost during Step 4, the acidity is too high.[1] Switch to using Pyridinium p-toluenesulfonate (PPTS) in wet acetone, which is milder than HCl.[1]

References

-

Selective Ketalization

-

Etherification (TBTA Method)

-

Deprotection Strategy

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Refer to Chapter on Acetals and Ethers for relative stability rates).[1]

-

Sterzycki, R. (1979).[1] Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. Synthesis, 1979(09), 724-725.[1] (Establishes PPTS as a mild acid catalyst).

-

Sources

- 1. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. Preparation method of 1,4-cyclohexanedione monoketal - Eureka | Patsnap [eureka.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03777G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

Preparation of 4-tert-butoxycyclohexanone via etherification

Executive Summary

The preparation of 4-tert-butoxycyclohexanone (4-TBC) is a critical workflow in the synthesis of stereochemically defined cyclohexane derivatives. The bulky tert-butoxy group serves as a robust conformational anchor (A-value ~ 0.75 kcal/mol) and a stable protecting group for hydroxyl functionalities during complex drug assembly.

This Application Note details a high-fidelity protocol for synthesizing 4-TBC. Unlike direct etherification strategies that suffer from competing aldol condensations or thermodynamic instability, this protocol utilizes a ketal-protection strategy . We employ tert-Butyl 2,2,2-trichloroacetimidate (TBTA) for the etherification step, offering a mild, non-pressurized alternative to isobutylene gas, ensuring high reproducibility and safety in a standard laboratory setting.

Strategic Pathway Analysis

The synthesis is designed to circumvent the incompatibility of the ketone functionality with strong acid catalysts required for tert-butyl ether formation.

The Logic of the Route:

-

Protection: The starting material, 1,4-cyclohexanedione, is desymmetrized to the mono-ketal. (Note: This guide assumes the starting material is the commercially available 1,4-dioxaspiro[4.5]decan-8-ol , or "4-hydroxycyclohexanone ethylene ketal").

-

Etherification (The Critical Step): Direct O-alkylation of secondary alcohols with tert-butyl halides is prone to E2 elimination. We utilize TBTA (Schmidt's Reagent) under Lewis acid catalysis (

). This proceeds via an -

Deprotection: Mild acidic hydrolysis restores the ketone without cleaving the acid-stable tert-butyl ether.

Visual Workflow (Graphviz)

Figure 1: Synthetic pathway for 4-tert-butoxycyclohexanone emphasizing the Schmidt etherification strategy.

Detailed Protocols

Phase 1: Etherification of 1,4-Dioxaspiro[4.5]decan-8-ol

Objective: Convert the secondary alcohol to the tert-butyl ether using mild acid catalysis.

-

Reagents:

-

Substrate: 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 equiv)

-

Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)

-

Catalyst: Boron trifluoride diethyl etherate (

) (0.1 equiv) -

Solvent: Cyclohexane / Dichloromethane (DCM) (2:1 ratio)

-

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1,4-dioxaspiro[4.5]decan-8-ol (10.0 g, 63.2 mmol) in a mixture of dry cyclohexane (80 mL) and dry DCM (40 mL).

-

Note: Cyclohexane is non-polar and helps precipitate the trichloroacetamide byproduct later.

-

-

Reagent Addition: Add TBTA (27.6 g, 126.4 mmol) to the solution. Stir at room temperature (20–25 °C) for 10 minutes to ensure homogeneity.

-

Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Slowly add

(0.8 mL, ~6.3 mmol) dropwise via syringe.-

Caution: Exothermic reaction. Maintain internal temperature below 5 °C during addition.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16–18 hours.

-

Monitoring: Monitor by TLC (Solvent: 20% EtOAc/Hexanes). The starting alcohol (

) should disappear, replaced by the less polar ether product (

-

-

Work-up:

-

Quench the reaction with saturated aqueous

(50 mL). -

Filter the mixture through a pad of Celite to remove the precipitated trichloroacetamide byproduct.

-

Separate the organic layer and extract the aqueous layer with DCM (

mL). -

Combine organic phases, wash with brine, and dry over anhydrous

.

-

-

Purification: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0

10% EtOAc in Hexanes) to yield the 4-tert-butoxy ketal intermediate as a clear oil.-

Expected Yield: 75–85%.

-

Phase 2: Ketal Deprotection (Hydrolysis)

Objective: Remove the ethylene glycol protecting group to reveal the ketone.

-

Reagents:

-

Substrate: 4-tert-butoxy ketal intermediate (from Phase 1)

-

Acid: 1M Hydrochloric Acid (HCl)

-

Solvent: Acetone (or THF)

-

Step-by-Step Protocol:

-

Dissolution: Dissolve the purified ketal intermediate (10.0 g) in acetone (100 mL).

-

Hydrolysis: Add 1M aqueous HCl (30 mL). The solution should become slightly turbid.

-

Reaction: Stir at room temperature for 4–6 hours.

-

Monitoring: TLC will show the conversion of the ketal to the slightly more polar ketone.

-

-

Work-up:

-

Neutralize the mixture by carefully adding saturated aqueous

until pH ~7. -

Evaporate the acetone under reduced pressure (rotary evaporator).

-

Extract the remaining aqueous residue with Diethyl Ether (

mL).

-

-

Isolation: Dry the combined ether extracts over

, filter, and concentrate. -

Final Purification: Vacuum distillation (if high purity is required) or silica plug filtration.

-

Target Product:4-tert-butoxycyclohexanone .

-

Analytical Specifications & Quality Control

To validate the synthesis, compare analytical data against the following specifications.

Table 1: Physicochemical Properties and NMR Signatures

| Parameter | Specification | Diagnostic Signal (1H NMR, CDCl3) |

| Appearance | Colorless to pale yellow oil | N/A |

| Purity | >97% (GC-MS) | No residual ketal peaks (3.9 ppm) |

| t-Butyl Group | Presence confirmed | |

| Methine Proton | Ether linkage (-CH-O-) | |

| Carbonyl adjacency | ||

| IR Spectrum | Ketone Carbonyl | Strong band at 1715 |

Self-Validating Checkpoint:

If the NMR shows a singlet at

Scale-Up Alternative (Isobutylene Gas)

For multi-gram to kilogram scale synthesis where TBTA cost is prohibitive, the Isobutylene/Acid method is the standard industrial approach.

-

Protocol Summary:

-

Dissolve 1,4-dioxaspiro[4.5]decan-8-ol in DCM.

-

Add catalytic concentrated

or Amberlyst-15 resin. -

Cool to -10 °C.

-

Bubble Isobutylene gas into the solution until saturation (volume expansion observed).

-

Seal in a pressure vessel and stir for 24 hours.

-

Note: This method requires pressure-rated glassware and stringent safety protocols for handling flammable gases.

-

References

-

Schmidt, R. R.; Michel, J. "Facile Synthesis of t-Butyl Ethers and Esters via t-Butyl Trichloroacetimidate." Angewandte Chemie International Edition in English, 1980 , 19(9), 731-732.

-

Wuts, P. G. M.; Greene, T. W. "Greene's Protective Groups in Organic Synthesis," 4th Ed., John Wiley & Sons, 2006 . (Chapter on Protection of Alcohols).

-

Eliel, E. L.; Rerick, M. N. "Conformational Analysis. IV. The Conformational Preference of the Hydroxyl Group." Journal of the American Chemical Society, 1960 , 82(6), 1367–1372. (Foundational work on 4-substituted cyclohexanones).

-

PubChem Compound Summary. "4-Hydroxycyclohexanone ethylene acetal" (Precursor Data).

Application Notes and Protocols: Stereoselective Reduction of 4-tert-Butoxycyclohexanone

<_ _>

Introduction: The Imperative of Stereocontrol in Synthesis

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's function. The stereoselective reduction of cyclic ketones, such as 4-tert-butoxycyclohexanone, serves as a foundational model for understanding and manipulating the three-dimensional arrangement of atoms. The bulky tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, making it an excellent substrate for studying the facial selectivity of nucleophilic attack.[1] This guide provides a detailed exploration of the mechanistic principles and practical protocols for achieving high diastereoselectivity in the reduction of 4-tert-butoxycyclohexanone, yielding either the cis or trans alcohol isomer as the desired major product.

Mechanistic Underpinnings: Axial vs. Equatorial Attack

The stereochemical outcome of the reduction of 4-tert-butoxycyclohexanone is dictated by the trajectory of the incoming hydride nucleophile towards the carbonyl carbon. Two primary pathways exist: axial attack and equatorial attack.[2]

-

Axial Attack: The nucleophile approaches the carbonyl group from a direction parallel to the axial bonds of the cyclohexane ring. This trajectory leads to the formation of the equatorial alcohol, which is generally the thermodynamically more stable product.

-

Equatorial Attack: The nucleophile approaches from the plane of the ring, parallel to the equatorial bonds. This pathway results in the formation of the axial alcohol, often considered the kinetic product in reactions with sterically demanding reagents.

The facial selectivity of this reduction is profoundly influenced by the steric bulk of the hydride-donating reagent.[3] Small, unhindered nucleophiles tend to favor axial attack, while bulky nucleophiles preferentially attack from the equatorial face to avoid steric hindrance from the axial hydrogens on the ring.[4]

Caption: Diastereoselective reduction pathways of 4-tert-butoxycyclohexanone.

Data Presentation: Comparative Diastereoselectivity of Reducing Agents

The choice of reducing agent is paramount in directing the stereochemical outcome of the reduction. The following table summarizes the typical diastereomeric ratios observed with common hydride reagents.

| Reducing Agent | Predominant Attack | Major Isomer | Typical Diastereomeric Ratio (trans:cis) | Reference |

| Sodium Borohydride (NaBH₄) | Axial | trans | ~88:12 | [5] |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans | ~9.5:1 | [6] |

| L-Selectride® | Equatorial | cis | ~1:20 | [6] |

| Luche Reduction (NaBH₄, CeCl₃) | Axial | trans | >16:1 | [7] |

Experimental Protocols

Protocol 1: Synthesis of trans-4-tert-Butoxycyclohexanol via Sodium Borohydride Reduction

This protocol leverages the small steric footprint of sodium borohydride to achieve a preference for axial attack, yielding the trans isomer as the major product.[5]

Materials:

-

4-tert-butoxycyclohexanone

-

Methanol, anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-tert-butoxycyclohexanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases. This step is to neutralize any remaining borohydride.[8]

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between deionized water and dichloromethane.

-

Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[5]

Protocol 2: Synthesis of cis-4-tert-Butoxycyclohexanol via L-Selectride® Reduction

This protocol utilizes the sterically hindered L-Selectride® to favor equatorial attack, resulting in the formation of the cis isomer as the major product.[9]

Materials:

-

4-tert-butoxycyclohexanone

-

Anhydrous tetrahydrofuran (THF)

-

L-Selectride® (1.0 M solution in THF)

-

Deionized water

-

3 M Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syracusan

-

Ice bath

Procedure:

-

In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-tert-butoxycyclohexanone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® solution (1.2 eq) via syringe to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of deionized water at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic).

-

Stir the mixture for 1 hour at room temperature.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy.[9]

Protocol 3: High trans Selectivity via Luche Reduction

The Luche reduction employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, to achieve high selectivity for the 1,2-reduction of enones and can also enhance the axial attack on substituted cyclohexanones.[7][10]

Materials:

-

4-tert-butoxycyclohexanone

-

Methanol

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butoxycyclohexanone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol.

-

Stir the mixture at room temperature until the cerium salt is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Stir the reaction at 0 °C for 10-20 minutes, monitoring by TLC.

-

Quench the reaction with deionized water.

-

Remove the methanol via rotary evaporation.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate in vacuo to obtain the product.

-

Analyze the diastereomeric ratio by ¹H NMR.[7]

Product Analysis and Characterization

The determination of the diastereomeric ratio of the resulting 4-tert-butoxycyclohexanols is readily achieved by ¹H NMR spectroscopy.[11] The key diagnostic signals are those of the proton on the carbon bearing the hydroxyl group (the α-hydrogen).

-

In the trans isomer (equatorial -OH), the α-hydrogen is in an axial position and typically appears as a triplet of triplets with large axial-axial coupling constants.

-

In the cis isomer (axial -OH), the α-hydrogen is in an equatorial position and usually presents as a broad multiplet with smaller equatorial-axial and equatorial-equatorial coupling constants.

The relative integration of these distinct signals allows for the quantification of the cis:trans ratio.[11]

Caption: General experimental workflow for stereoselective reduction.

Conclusion

The stereoselective reduction of 4-tert-butoxycyclohexanone is a powerful pedagogical tool and a synthetically valuable transformation. By carefully selecting the appropriate reducing agent and reaction conditions, chemists can exert a high degree of control over the stereochemical outcome of the reaction. The protocols detailed herein provide reliable methods for accessing either the cis or trans diastereomer with high fidelity, underscoring the principles of steric control in nucleophilic additions to cyclic systems.

References

-

A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

-

Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. (2019, December 3). ACS Publications. Retrieved February 8, 2024, from [Link]

-

Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191. (2016, November 27). YouTube. Retrieved February 8, 2024, from [Link]

-

Stereoselective Reduction of 4-tert-butylcyclohexanone. (2020, April 3). YouTube. Retrieved February 8, 2024, from [Link]

-

Axial and equatorial attack on cyclohexanone preference. (2019, November 21). Reddit. Retrieved February 8, 2024, from [Link]

-

Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. (2009). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Describe how you can determine the ratio of cis- and trans-2-methylcyclohexanols from the ^1H NMR spectrum. (2023, March 9). brainly.com. Retrieved February 8, 2024, from [Link]

-

Luche Reduction. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

-

(PDF) Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. (2009, March 19). PubMed. Retrieved February 8, 2024, from [Link]

-

Need help on determining Cis and Trans with NMR spectrum. (2024, March 3). Reddit. Retrieved February 8, 2024, from [Link]

-

(PDF) Lithium tri-sec-butylborodeuteride: A new reagent for the stereoselective deuterium addition to cyclohexanones with single chair conformations. (2001). ResearchGate. Retrieved February 8, 2024, from [Link]

-

(PDF) Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. (1980). ResearchGate. Retrieved February 8, 2024, from [Link]

-

AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET | GATE. (2021, May 21). YouTube. Retrieved February 8, 2024, from [Link]

-

Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. (2009, March 19). PubMed. Retrieved February 8, 2024, from [Link]

-

1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. (n.d.). Scribd. Retrieved February 8, 2024, from [Link]

-

Hydride Reduction Reactions: Experiment. (2014, March 26). Odinity. Retrieved February 8, 2024, from [Link]

-

Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. (2009, December 29). The Chemical Educator. Retrieved February 8, 2024, from [Link]

-

Chemistry 3 Nucleophilic attack on a keto-cyclohexane. (2014, August 13). YouTube. Retrieved February 8, 2024, from [Link]

-

compared using 13C nmr spectroscopy. (n.d.). Retrieved February 8, 2024, from [Link]

-

Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. (n.d.). Journal of the American Chemical Society. Retrieved February 8, 2024, from [Link]

-

NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

-

EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. (2020, October 25). YouTube. Retrieved February 8, 2024, from [Link]

-

REPORT FORM: STEREOSELECTIVE REDUCTION OF 4-tert-BUTYLCYCLOHEXANONE Balanced Equation for Main Reaction. (2020, November 23). Chegg. Retrieved February 8, 2024, from [Link]

-

Luche reduction. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

-

Axial or equatorial attack is possible on a cyclohexanone. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. odinity.com [odinity.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]

- 10. Luche Reduction [organic-chemistry.org]

- 11. brainly.com [brainly.com]

Application Notes and Protocols: Diastereoselective Grignard Reactions with 4-tert-butoxycyclohexanone

Introduction: The Strategic Importance of Stereocontrol in Cyclohexanol Synthesis

The Grignard reaction stands as a pillar of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. Its application in the synthesis of complex molecules, particularly in the pharmaceutical industry, is extensive. The reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group, transforming ketones and aldehydes into secondary and tertiary alcohols, respectively.

This guide focuses on the Grignard reaction with a specific, sterically biased substrate: 4-tert-butoxycyclohexanone. The strategic placement of a bulky tert-butoxy group at the C4 position serves as a "conformational lock," effectively restricting the cyclohexane ring to a single, stable chair conformation. This conformational rigidity removes the complexity of ring flipping, making this substrate an exemplary model for studying and controlling the diastereoselectivity of nucleophilic additions to cyclic ketones. Understanding and manipulating the facial selectivity of this reaction allows for the predictable synthesis of specific diastereomers of 1-alkyl-4-tert-butoxycyclohexanols, which are valuable chiral building blocks in drug discovery and development.

Foundational Principles: Steric Approach Control in a Conformationally Locked System

The stereochemical outcome of the Grignard addition to 4-tert-butoxycyclohexanone is dictated by the steric environment surrounding the carbonyl group. The large tert-butoxy group overwhelmingly prefers the equatorial position to minimize unfavorable 1,3-diaxial interactions, thus locking the ring in the chair conformation shown below. This rigidity renders the two faces of the carbonyl (top and bottom) diastereotopic, meaning a nucleophile will encounter different steric hindrances when approaching from each face.

Two primary trajectories for nucleophilic attack exist:

-

Axial Attack: The Grignard reagent approaches from the axial face of the carbonyl. This trajectory is sterically hindered by the two axial hydrogen atoms at the C3 and C5 positions. This leads to the formation of the cis-alcohol, where the newly formed hydroxyl group is in the more stable equatorial position.

-

Equatorial Attack: The Grignard reagent approaches from the less hindered equatorial face. This pathway avoids the significant 1,3-diaxial interactions. This approach results in the formation of the trans-alcohol, where the hydroxyl group is in the axial position.

Due to the principle of steric approach control, the Grignard reagent, particularly when it is sterically demanding, will preferentially attack from the less hindered equatorial face. Consequently, the major diastereomer produced is typically the trans product. The degree of this selectivity is highly dependent on the size of the R-group of the Grignard reagent (R-MgX).

Experimental Workflow Visualization

The following diagram outlines the comprehensive workflow for the diastereoselective Grignard reaction with 4-tert-butoxycyclohexanone, from reagent preparation to product analysis.

Caption: Workflow for Grignard addition to 4-tert-butoxycyclohexanone.

Detailed Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using flame-dried or oven-dried glassware. Anhydrous solvents are critical for success. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of Methylmagnesium Bromide (CH₃MgBr)

Materials:

-

Magnesium turnings (1.2 eq)

-

Iodine (1 small crystal)

-

Bromomethane (1.1 eq) solution in anhydrous diethyl ether or THF

-

Anhydrous diethyl ether or THF

Apparatus:

-

Three-necked round-bottom flask (flame-dried)

-

Reflux condenser with a drying tube (CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas line (N₂ or Ar)

Procedure:

-

Assemble the flame-dried apparatus under a positive pressure of inert gas.

-

Place the magnesium turnings and a single crystal of iodine into the reaction flask.

-

Add enough anhydrous solvent to just cover the magnesium.

-

Prepare a solution of bromomethane in anhydrous solvent in the dropping funnel.

-

Add a small portion (~10%) of the bromomethane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting gray/black solution at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Diastereoselective Addition to 4-tert-butoxycyclohexanone

Materials:

-

4-tert-butoxycyclohexanone (1.0 eq)

-

Freshly prepared Grignard reagent (1.2-1.5 eq)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Prepare a solution of 4-tert-butoxycyclohexanone in anhydrous solvent in a separate flame-dried flask under an inert atmosphere.

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-